

# Discovery of 5-Bromo-2-methyl-3-nitropyridine

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## Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B155815**

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An In-depth Technical Guide to **5-Bromo-2-methyl-3-nitropyridine**

## Introduction

**5-Bromo-2-methyl-3-nitropyridine** is a significant pyridine compound widely utilized as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.<sup>[1][2]</sup> Its strategic functionalization with a bromine atom, a methyl group, and a nitro group makes it a versatile building block in organic synthesis. This compound is particularly notable for its role as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.<sup>[1][3][4]</sup>

## Physicochemical and Spectroscopic Data

The key physicochemical properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized in the table below, providing a comprehensive overview for researchers. Spectroscopic data, particularly <sup>1</sup>H-NMR, is crucial for its characterization.

Table 1: Physicochemical Properties of **5-Bromo-2-methyl-3-nitropyridine**

Property	Value
CAS Number	911434-05-4 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	217.02 g/mol <a href="#">[1]</a>
Melting Point	38.0 to 42.0 °C <a href="#">[2]</a>
Boiling Point	253 °C <a href="#">[2]</a>
Density	1.709 g/cm <sup>3</sup>
Flash Point	107 °C <a href="#">[2]</a> <a href="#">[4]</a>
Vapor Pressure	0.0305 mmHg at 25°C <a href="#">[2]</a>
pKa	-0.44±0.20 (Predicted) <a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index	1.599 <a href="#">[2]</a>
Storage Condition	Inert atmosphere, Room Temperature <a href="#">[2]</a> <a href="#">[4]</a>

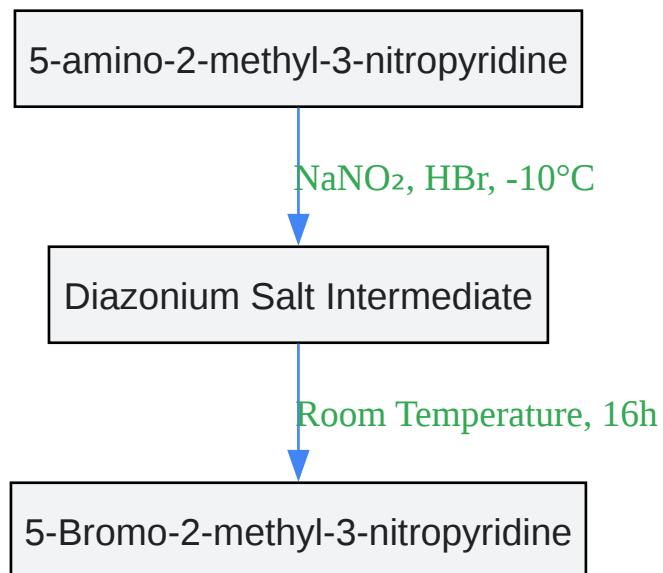
<sup>1</sup>H-NMR Data (CDCl<sub>3</sub>, 400 MHz): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[\[3\]](#)[\[4\]](#)

## Synthesis and Experimental Protocols

Several synthetic routes for the preparation of **5-Bromo-2-methyl-3-nitropyridine** have been reported. The following sections detail the key methodologies.

### Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction.



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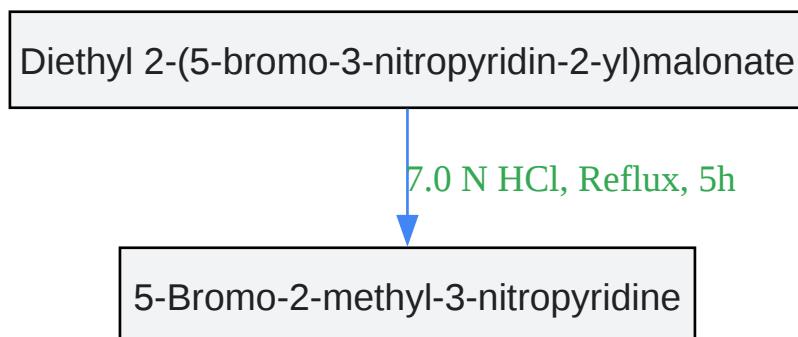
*Synthesis via diazotization of an amino precursor.*

#### Experimental Protocol:

- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.  
[\[1\]](#)
- Cool the mixture to -10°C using a dry ice/acetone bath.[\[1\]](#)
- Slowly add a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes while stirring.[\[1\]](#)
- After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[\[1\]](#)
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[\[1\]](#)
- Neutralize the reaction mixture with 400 mL of 4 mol·L<sup>-1</sup> sodium hydroxide solution.[\[1\]](#)
- Extract the product with methyl tert-butyl ether (3 x 150 mL).[\[1\]](#)
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[\[1\]](#)

## Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis involves the hydrolysis and decarboxylation of a malonate ester derivative.



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*Synthesis via hydrolysis and decarboxylation.*

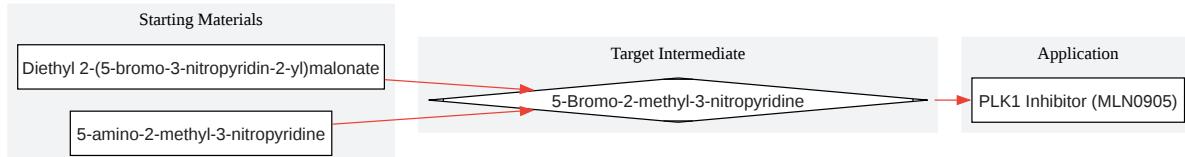
### Experimental Protocol:

- Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][4]
- Heat the mixture to reflux for 5 hours.[3][4]
- After completion, cool the reaction to room temperature.[3][4]
- Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to yield the final product (0.7 g, 89.7% yield).[3][4]

## Logical Relationship of Synthesis

The synthesis of **5-Bromo-2-methyl-3-nitropyridine** is a key step in the production of more complex molecules, such as the PLK1 inhibitor MLN0905. The logical flow demonstrates its

role as a critical intermediate.



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*Role as a key synthetic intermediate.*

## Conclusion

**5-Bromo-2-methyl-3-nitropyridine** is a valuable compound in medicinal chemistry and organic synthesis. The detailed synthetic protocols and compiled physicochemical data in this guide provide a comprehensive resource for researchers and drug development professionals. Its established role in the synthesis of targeted cancer therapies underscores its importance in the development of novel pharmaceuticals.

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